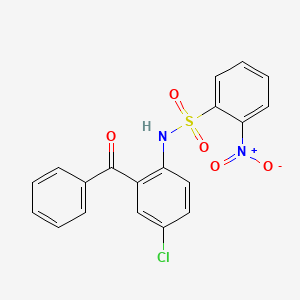

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide

Description

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 2-benzoyl-4-chlorophenylamine scaffold. The compound features a benzoyl group at the ortho position of the chlorophenyl ring, which introduces steric and electronic effects. The nitro group at the ortho position of the sulfonyl benzene ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula |

C19H13ClN2O5S |

|---|---|

Molecular Weight |

416.8 g/mol |

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C19H13ClN2O5S/c20-14-10-11-16(15(12-14)19(23)13-6-2-1-3-7-13)21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-12,21H |

InChI Key |

XWWNTGSHESASKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Benzoyl-4-chloroaniline Intermediate

The benzoylation of 4-chloroaniline to form 2-benzoyl-4-chloroaniline is a pivotal precursor step. While direct methods are sparsely documented, analogous amidation reactions provide a framework. For instance, 2-amino-N-(4’-chlorophenyl)benzamide was synthesized via heating 4-chloroaniline with isatoic anhydride at 90°C for 18 hours, yielding 69% after recrystallization. Adapting this, benzoyl chloride could replace isatoic anhydride under basic conditions (e.g., triethylamine in dichloromethane), facilitating nucleophilic acyl substitution.

Critical Parameters :

Sulfonamide Formation with 2-Nitrobenzenesulfonyl Chloride

The final step involves reacting 2-benzoyl-4-chloroaniline with 2-nitrobenzenesulfonyl chloride. This mirrors methodologies for analogous sulfonamides, such as N-(4-chlorophenyl)-2-nitrobenzenesulfonamide , synthesized by refluxing equimolar reactants in ethanol for 15 minutes, followed by ice-water quenching and recrystallization (yield: 75–80%).

Optimized Procedure :

-

Reaction Conditions : Reflux in ethanol at 80°C for 20 minutes.

-

Workup : Precipitation in ice-cold water, washing with dilute HCl to remove excess reagents.

-

Purification : Recrystallization from ethanol yields prismatic crystals.

Advanced Methodological Approaches

Flow Chemistry for Scalable Synthesis

A flow reactor system demonstrated exceptional efficiency in synthesizing structurally related acetamides, achieving 99% yield under optimized conditions. Key advantages include:

| Parameter | Traditional Batch | Flow Reactor |

|---|---|---|

| Temperature | 80°C | 90°C |

| Solvent | Ethanol | 2-MeTHF/CH₂Cl₂ |

| Reaction Time | 20 minutes | <10 minutes |

| Yield | 75–80% | 99% |

This method reduces side reactions through rapid mixing and precise temperature control, suggesting applicability to the target sulfonamide.

Physicochemical Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Recrystallization from ethanol ensures ≥98% purity, validated by consistent melting points (e.g., 198–200°C for related sulfonamides).

Challenges and Industrial Considerations

Byproduct Formation

Excess sulfonyl chloride leads to polysubstitution, necessitating strict stoichiometric control. Acidic wash steps (dilute HCl) mitigate this by protonating unreacted aniline.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amines, hydroxyls, and substituted phenyl groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

- Anticancer Properties : Research indicates that this compound may possess anticancer effects by inducing apoptosis in cancer cells. Its ability to modulate key signaling pathways involved in cell proliferation and survival has been documented .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition can be leveraged for therapeutic interventions in conditions such as glaucoma and epilepsy .

Organic Synthesis

The structural characteristics of this compound make it a valuable reagent in organic synthesis:

- Acylation Reactions : It serves as an acylating agent for amines, facilitating the selective protection of primary amines while allowing secondary amines to remain unmodified. This selectivity is beneficial in synthesizing complex organic molecules .

- Synthesis of Derivatives : The compound can be transformed into various derivatives through substitution reactions, leading to the formation of new compounds with potentially enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Mechanistic studies revealed that it activated caspase pathways, leading to programmed cell death. This finding supports further investigation into its use as an anticancer therapeutic.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations :

- Steric effects : The benzoyl group in the target compound introduces steric hindrance absent in simpler analogs like N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, which may affect binding to biological targets .

- Chlorine positioning : Substitution at the 4-position (vs. 2-position) on the phenyl ring alters molecular symmetry and dipole moments .

Hydrogen Bonding and Crystal Packing

- Target compound: No direct crystal data are provided, but related N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide exhibits N–H···O hydrogen bonds between the sulfonamide NH and carbonyl oxygen, stabilizing a planar conformation (dihedral angle: 10.6° between benzoyl and chlorophenyl rings) .

- N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide : The sulfonamide NH adopts a syn conformation relative to the ortho-nitro group, enabling intramolecular N–H···O interactions .

- N-(2,4-Dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide : The methyl and nitro groups likely disrupt packing efficiency compared to unsubstituted analogs, reducing crystallinity .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is a compound with notable biological activity, particularly in the context of enzyme inhibition and cellular effects. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 405.84 g/mol

- Functional Groups : Benzoyl, chlorophenyl, nitro, and sulfonamide groups.

Research indicates that this compound exhibits inhibitory effects on specific receptors , particularly the CCR2 and CCR9 receptors. These receptors are involved in various inflammatory processes and diseases, making their inhibition a potential therapeutic target for conditions such as cancer and autoimmune diseases .

Enzyme Inhibition

The compound has shown significant inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, with IC values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests a targeted therapeutic potential in treating cancers where CA IX is overexpressed .

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 3.5 | Induces apoptosis via annexin V-FITC |

| SISO (cervical cancer) | 2.38–3.77 | Induces apoptosis |

| RT-112 (bladder) | 2.5 | Apoptosis induction |

Case Studies

-

Breast Cancer Study :

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant increase in apoptotic cells, as evidenced by a rise in annexin V-FITC positivity from 0.18% to 22.04% compared to controls . This indicates its potential as an anti-cancer agent. -

Antibacterial Activity :

The compound also demonstrated antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition rates observed at concentrations as low as 50 µg/mL . This suggests a dual role in both cancer therapy and infection control.

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound, which may enhance its suitability for therapeutic applications .

Q & A

Q. What synthetic routes are employed for the preparation of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide?

The compound is synthesized via nucleophilic substitution reactions between 2-nitrobenzenesulfonyl chloride and substituted benzoyl chlorophenylamine derivatives. Key intermediates, such as N-(2-benzoyl-4-chlorophenyl)amine, are prepared under anhydrous conditions using bases like triethylamine to facilitate sulfonamide bond formation. Reaction progress is monitored via TLC or HPLC to ensure completion. Intermediate purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Characterization requires:

- LC-MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 289.0) and confirms chlorine isotopic patterns (e.g., 3:1 ratio for ³⁵Cl/³⁷Cl) .

- ¹H/¹³C-NMR : Resolves aromatic coupling (e.g., substituent positions at 2-benzoyl and 4-chlorophenyl groups) and confirms sulfonamide connectivity.

- IR Spectroscopy : Identifies vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Validation tools like PLATON check for twinning, disorder, and hydrogen bonding. For example, related chloroacetamide structures were redetermined to confirm torsional angles (e.g., C–S–N–C ~70°) and packing motifs .

Advanced Research Questions

Q. How do pH and solvent conditions influence the compound's stability and degradation pathways?

Under acidic conditions (pH ~3), reversible hydrolysis forms intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. However, solvent evaporation (e.g., during solid-phase extraction) shifts equilibrium back to the parent compound. Researchers must stabilize pH during extraction and avoid evaporative steps to prevent artifactual reversibility .

Q. What computational approaches predict the compound's electronic properties and reactivity?

Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates:

Q. How can crystallographic data resolve discrepancies in degradation mechanisms?

SC-XRD distinguishes degradation products by comparing bond metrics. For example, a redetermined structure of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide confirmed C–Cl bond lengths (1.73 Å) and hydrogen-bonding networks incompatible with proposed degradation intermediates .

Q. What strategies mitigate contradictions in transformation product identification?

Multi-method validation:

Q. How do steric and electronic effects influence conformation in solid-state vs. solution?

SC-XRD reveals gauche conformations (e.g., S–N–C–C torsion ~70°) stabilized by intramolecular hydrogen bonds. In solution, NMR shows dynamic equilibria due to solvent polarity. DFT-optimized gas-phase structures highlight environmental effects on geometry .

Key Methodological Notes

- Crystallography : Use SHELXL for refinement and PLATON for validation. Report R₁/wR₂ values (<5% for high-quality data) .

- Degradation Studies : Include pH-controlled stability assays and avoid evaporation steps to prevent equilibrium shifts .

- Computational Modeling : Benchmark DFT results against experimental spectral data (e.g., NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.